molecular formula C10H14N2O5S B12839842 2'-o-Methyl-2-thiouridine CAS No. 113886-72-9

2'-o-Methyl-2-thiouridine

Cat. No.: B12839842
CAS No.: 113886-72-9
M. Wt: 274.30 g/mol
InChI Key: WARUUAMZJXEUEA-ZOQUXTDFSA-N
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Description

2’-O-Methyl-2-thiouridine: is a modified nucleoside that plays a significant role in the stability and function of RNA molecules. It is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methyl group, and the oxygen atom at the 2 position of the uracil ring is replaced by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl-2-thiouridine typically involves the methylation of 2-thiouridine. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of 2’-O-Methyl-2-thiouridine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and controlled reaction environments helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methyl-2-thiouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-O-Methyl-2-thiouridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-O-Methyl-2-thiouridine involves its incorporation into RNA molecules, where it enhances the stability of RNA duplexes by promoting a stable A-form helical structure. The sulfur atom at the 2 position of the uracil ring contributes to the stabilization of the 3’-endo sugar conformation, which is crucial for the stability of RNA structures. This modification also increases the selectivity of base pairing, favoring adenine over guanine .

Comparison with Similar Compounds

Uniqueness: 2’-O-Methyl-2-thiouridine is unique due to its dual modifications at the 2’ and 2 positions, which confer enhanced stability and selectivity in RNA duplexes. This makes it particularly valuable in applications requiring high stability and specificity .

Properties

CAS No.

113886-72-9

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H14N2O5S/c1-16-8-7(15)5(4-13)17-9(8)12-3-2-6(14)11-10(12)18/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,18)/t5-,7-,8-,9-/m1/s1

InChI Key

WARUUAMZJXEUEA-ZOQUXTDFSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=S)CO)O

Origin of Product

United States

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